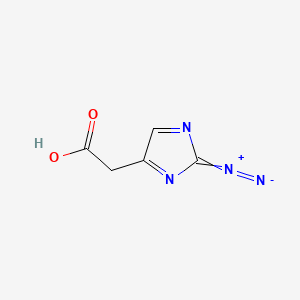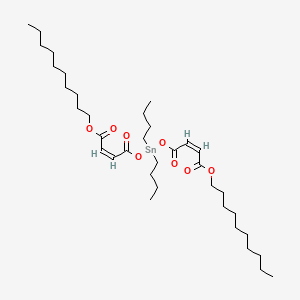![molecular formula C26H37ClN4O6S2 B13760129 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 575-52-0](/img/structure/B13760129.png)
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex chemical entity that combines two distinct molecular structures. The first part, 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate, is known for its applications in pharmaceuticals, particularly as a local anesthetic. The second part, 3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a derivative of penicillin, indicating its potential use in antibiotic formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Industrial Production Methods
- Industrial production of these compounds typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The processes are optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Hydrolysis: This compound can undergo hydrolysis to break down into its constituent parts.
Acylation and Alkylation: It can participate in acylation and alkylation reactions to form new derivatives.
Common Reagents and Conditions
- Common reagents include thionyl chloride, acyl chlorides, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
- The major products formed from these reactions include various substituted benzoates and penicillin derivatives, each with unique pharmacological properties.
Scientific Research Applications
Chemistry
- These compounds are used as intermediates in the synthesis of more complex molecules, serving as building blocks for various chemical reactions .
Biology
- In biological research, these compounds are used to study enzyme interactions and cellular processes due to their specific binding properties .
Medicine
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate: is used as a local anesthetic in medical procedures.
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is used in the development of antibiotics to treat bacterial infections.
Industry
Mechanism of Action
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Comparison with Similar Compounds
Similar Compounds
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Uniqueness
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate: is unique due to its specific chemical structure that provides a rapid onset of action and a short duration of effect.
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is unique due to its resistance to β-lactamase enzymes, making it effective against β-lactamase-producing bacteria.
Properties
CAS No. |
575-52-0 |
|---|---|
Molecular Formula |
C26H37ClN4O6S2 |
Molecular Weight |
601.2 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H19ClN2O2.C13H18N2O4S2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h5-6,9H,3-4,7-8,15H2,1-2H3;4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19) |
InChI Key |
QTSRNJOUSLIETA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



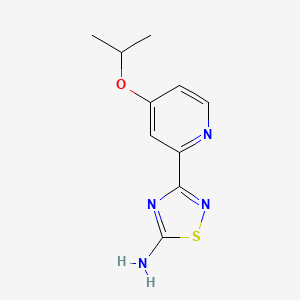
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)

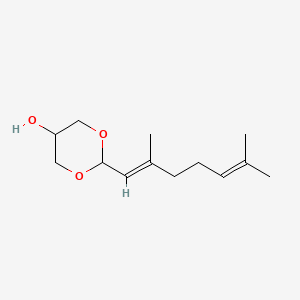
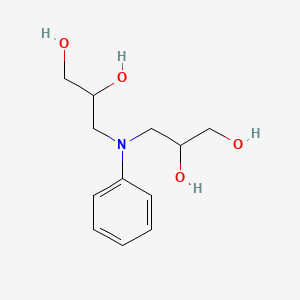
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)

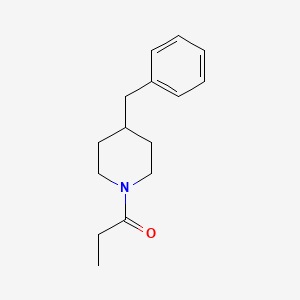
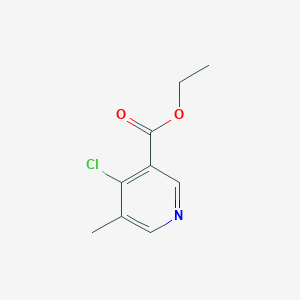
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
